Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry
Introduction: The Significance of Thiophene Scaffolds in Medicinal Chemistry
An In-depth Technical Guide on the Structural and Electronic Properties of (5-Methylthiophen-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a sulfur-containing five-membered heterocyclic compound, and its derivatives are fundamental scaffolds in medicinal chemistry.[1][2] These structures are present in a multitude of marketed drugs, showcasing a broad spectrum of pharmacological and biological activities.[1] The unique electronic properties conferred by the sulfur atom can enhance binding affinity and specificity to biological targets.[3] The exploration of novel thiophene derivatives, such as (5-Methylthiophen-3-yl)methanamine, is therefore a critical endeavor in the quest for new therapeutic agents. This guide provides a comprehensive overview of the anticipated structural and electronic properties of (5-Methylthiophen-3-yl)methanamine, drawing upon established knowledge of similar thiophene derivatives to provide a robust theoretical and practical framework for researchers.
Molecular Structure and Conformational Analysis
The structural elucidation of (5-Methylthiophen-3-yl)methanamine is foundational to understanding its reactivity and biological interactions. While a specific crystal structure for this exact molecule is not publicly available, we can infer its key structural parameters from related compounds and state-of-the-art computational modeling techniques.
Predicted Molecular Geometry
The core of the molecule is a thiophene ring, which is an aromatic heterocycle. The presence of a methyl group at the 5-position and a methanamine group at the 3-position will influence the geometry of the thiophene ring. Based on studies of similar substituted thiophenes, the endocyclic bond lengths and angles are expected to deviate slightly from those of unsubstituted thiophene. For instance, the C-S bond lengths in thiophene sulfonamide derivatives have been calculated to be in the range of 1.73 Å to 1.75 Å.[4]
A summary of expected bond lengths and angles for (5-Methylthiophen-3-yl)methanamine, based on computational studies of related thiophene derivatives, is presented below:
| Parameter | Expected Value Range |
| C-S Bond Length | 1.72 - 1.76 Å |
| C=C Bond Length | 1.36 - 1.38 Å |
| C-C Bond Length | 1.41 - 1.44 Å |
| C-N Bond Length | 1.45 - 1.49 Å |
| C-S-C Angle | ~92° |
| C-C-S Angle | ~111° |
| C-C-C Angle | ~112° |
Note: These values are estimations based on related structures and would require experimental verification.
Conformational Flexibility
The primary source of conformational flexibility in (5-Methylthiophen-3-yl)methanamine arises from the rotation around the C3-C(methanamine) and C(methanamine)-N bonds. The preferred conformation will be dictated by the minimization of steric hindrance between the aminomethyl group and the thiophene ring.
Experimental Determination of Structural Properties
A definitive understanding of the three-dimensional structure of (5-Methylthiophen-3-yl)methanamine would be achieved through single-crystal X-ray diffraction.
Protocol for Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are paramount. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol, at room temperature.[1]
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Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Electronic Properties and Reactivity
The electronic nature of the thiophene ring is significantly modulated by its substituents. The electron-donating methyl group at the 5-position and the aminomethyl group at the 3-position are expected to increase the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic transitions and reactivity of a molecule.[5] For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-orbital.
The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a molecule is more polarizable and has a higher chemical reactivity. Computational studies on thiophene derivatives have shown that the HOMO-LUMO gap can be tuned by the nature and position of substituents.[6]
Caption: A typical workflow for DFT calculations.
Synthesis and Spectroscopic Characterization
The synthesis of (5-Methylthiophen-3-yl)methanamine would likely involve a multi-step process starting from a commercially available thiophene derivative. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A potential synthesis could start with 2-methylthiophene, which would undergo electrophilic substitution to introduce a functional group at the 3-position, which could then be converted to the methanamine.
Caption: A proposed synthetic workflow.
Spectroscopic Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons on the thiophene ring, the methyl protons, the methylene protons of the aminomethyl group, and the amine protons.
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¹³C NMR: Would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching, and the aromatic C=C stretching of the thiophene ring.
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Mass Spectrometry (MS): Would provide the molecular weight of the compound through the molecular ion peak [M+], confirming the molecular formula. [1]
Conclusion
While direct experimental data for (5-Methylthiophen-3-yl)methanamine is limited in the public domain, a comprehensive understanding of its structural and electronic properties can be extrapolated from the extensive research on related thiophene derivatives. This guide provides a foundational framework for researchers, outlining the expected molecular geometry, electronic characteristics, and the experimental and computational methodologies required for its definitive characterization. The insights presented herein are intended to facilitate further research and development of novel thiophene-based compounds with potential therapeutic applications.
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